

# 8-Chlorotriazolo[1,5-a]pyrazine chemical structure and CAS number

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## Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319473

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## An In-depth Technical Guide to 8-Chlorotriazolo[4,3-a]pyrazine

**A Note on Isomeric Specificity:** Initial database searches for "8-Chlorotriazolo[1,5-a]pyrazine" indicate a degree of ambiguity, with the isomeric form, 8-Chlorotriazolo[4,3-a]pyrazine, being the more extensively documented compound. This guide will focus on the latter, well-characterized isomer.

## Core Chemical Identity

8-Chlorotriazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole and pyrazine ring system. The presence of a chlorine atom at the 8-position significantly influences its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of 8-Chlorotriazolo[4,3-a]pyrazine.

Table 1: Physicochemical Properties of 8-Chlorotriazolo[4,3-a]pyrazine

Property	Value	Source
CAS Number	68774-77-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> CIN <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.56 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Tan to brown solid	<a href="#">[1]</a>
Purity	≥ 95% (HPLC)	<a href="#">[1]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

## Applications in Research and Development

8-Chlorotriazolo[4,3-a]pyrazine serves as a versatile building block in the synthesis of more complex molecules with a range of biological activities. Its derivatives have been investigated for various therapeutic applications.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[\[1\]](#) The triazolopyrazine scaffold is of significant interest in drug discovery.
- **Agrochemicals:** It is utilized in the formulation of agrochemicals for crop protection.[\[1\]](#)
- **Materials Science:** The compound is explored for creating advanced materials, such as polymers with enhanced thermal and chemical resistance.[\[1\]](#)

## Experimental Protocols

Detailed experimental protocols for 8-Chlorotriazolo[4,3-a]pyrazine are not extensively published. However, the synthesis of structurally related triazolo[4,3-a]pyrazine derivatives provides a strong model for its preparation and modification. The following are representative synthetic procedures for analogous compounds.

**Synthesis of 3-(trifluoromethyl)-[\[2\]](#)[\[3\]](#)[\[4\]](#)triazolo[4,3-a]pyrazine Scaffold:**

This multi-step synthesis illustrates the formation of the core triazolopyrazine ring system.



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Caption: Synthetic workflow for a triazolo[4,3-a]pyrazine scaffold.

General Procedure for Amide Condensation and Deprotection:

This procedure describes the modification of a triazolopyrazine scaffold to produce a library of derivatives.

- Amide Condensation: To a solution of a Boc-protected amino acid in dichloromethane (DCM), triethylamine and a coupling agent (e.g., DCC) are added. The triazolopyrazine scaffold is then added, and the mixture is stirred to facilitate the amide bond formation.
- Deprotection: The resulting intermediate is treated with a solution of trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the final amine derivative.

Characterization of Derivatives:

Synthesized compounds are typically characterized using a suite of analytical techniques:

- Melting Point: To determine the purity and identity of the solid product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Table 2: Representative Characterization Data for a Triazolo[4,3-a]pyrazine Derivative

Analysis	Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) δ	10.86 (1H, s), 7.42 (1H, t, J <sub>1</sub> = 8.0 Hz, J <sub>2</sub> = 8.0 Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m), 4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–3.20 (3H, m), 1.35 (9H, s)
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) δ	28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1, 109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1, 127.6, 137.0, 143.9, 153.0, 155.6, 171.4
ESI-MS (m/z)	Calculated for C <sub>22</sub> H <sub>26</sub> F <sub>3</sub> N <sub>6</sub> O <sub>3</sub> , [M+H] <sup>+</sup> : 479.48; Found: 479.34

Source: Adapted from a study on novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity.[3]

## Biological Activity and Signaling Pathways

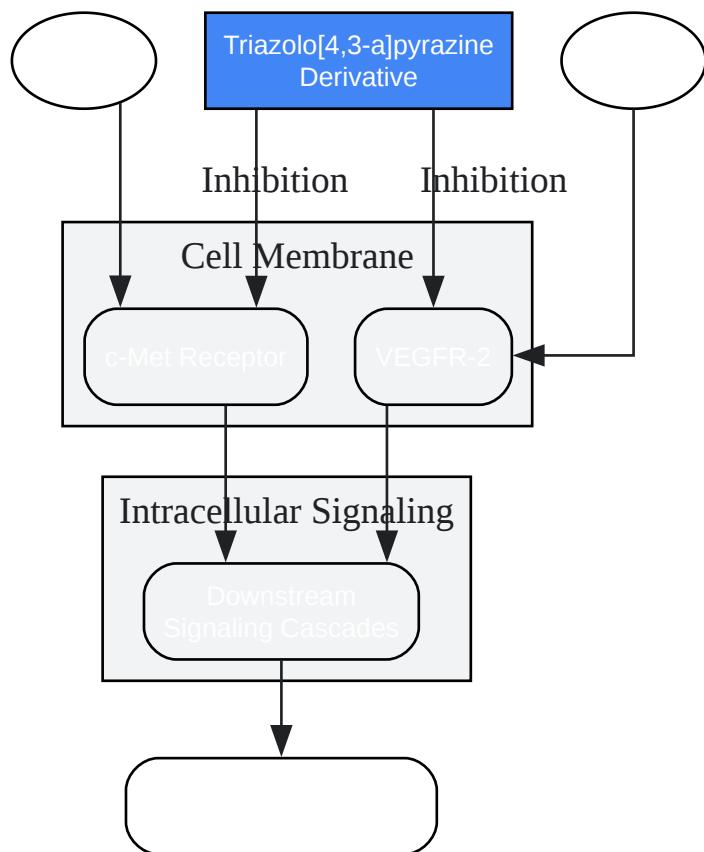
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit a range of biological activities, including antibacterial and anticancer effects.

### Antibacterial Activity:

Certain triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.[3] The proposed mechanism involves the protonated amine or nitrogen heterocycle forming π-cation interactions with amino acid residues of bacterial DNA gyrase.[3]

### Anticancer Activity and Signaling Pathway Inhibition:

Derivatives of[2][3][4]triazolo[4,3-a]pyrazine have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy. The dysregulation of the HGF/c-Met signaling pathway is a driving factor in many cancers, promoting tumor growth and metastasis. Similarly, VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors.



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Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.

This inhibition of key signaling pathways can lead to a reduction in tumor cell proliferation and angiogenesis. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.

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